Stigmatellin Completely Abolishes Superoxide Anion (ROS) Generation, in Contrast to Myxothiazol
Stigmatellin eliminates ROS production by the cytochrome bc1 complex, a key differentiator from the structurally related Qo inhibitor myxothiazol. In isolated bovine and yeast bc1 complexes, stigmatellin reduced the superoxide anion generation rate to undetectable levels (0% of control), whereas myxothiazol only partially reduced the rate, allowing residual ROS formation [1].
| Evidence Dimension | Rate of superoxide anion (O2-) generation by bc1 complex |
|---|---|
| Target Compound Data | Superoxide anion formation eliminated |
| Comparator Or Baseline | Myxothiazol: allowed superoxide anion formation at a low rate; Antimycin: allowed superoxide anion formation at a slightly greater rate than myxothiazol |
| Quantified Difference | Stigmatellin eliminates ROS production, whereas myxothiazol and antimycin only reduce it to a low, but still measurable, rate. |
| Conditions | Bovine heart and yeast mitochondrial bc1 complex, in vitro enzyme assay |
Why This Matters
For researchers studying oxidative stress or drug-induced mitochondrial toxicity, stigmatellin is the superior choice for experiments requiring complete ROS suppression at Complex III.
- [1] Muller, F. L., et al. (2003). Superoxide anion generation by the cytochrome bc1 complex. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1605(1-3), 21-30. View Source
